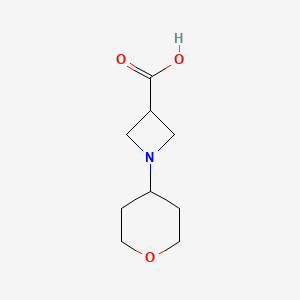

1-(Oxan-4-yl)azetidine-3-carboxylic acid

Description

The exact mass of the compound 1-(Oxan-4-yl)azetidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Oxan-4-yl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBCIJXUBXBFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127402-33-8 | |

| Record name | 1-(oxan-4-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Procedure for amide coupling using 1-(Oxan-4-yl)azetidine-3-carboxylic acid

Application Note: Amide Coupling Protocols for 1-(Oxan-4-yl)azetidine-3-carboxylic Acid

Part 1: Executive Summary

This guide details the optimized procedures for utilizing 1-(Oxan-4-yl)azetidine-3-carboxylic acid (CAS: 142253-55-2 analog/derivative) in amide coupling reactions.[1][2] This building block is increasingly valued in medicinal chemistry for its ability to introduce a metabolically stable, sp³-rich solubilizing group (the oxanyl-azetidine motif) while maintaining a compact vector.[1][2]

However, its application is frequently complicated by its zwitterionic nature and solubility profile .[3] Unlike standard lipophilic acids, this molecule exists as an inner salt (betaine) in its solid state, rendering it insoluble in standard non-polar solvents like Dichloromethane (DCM).[1][2] Successful coupling requires specific solvation strategies and workup modifications to prevent product loss during extraction.[3]

Part 2: Pre-Reaction Analysis & Handling

Physicochemical Profile

-

Structure: A tertiary amine (azetidine nitrogen) and a carboxylic acid.[2][3]

-

State: High-melting zwitterionic solid (

).[1][2][3] -

Solubility:

-

Reactivity Challenge: The internal tertiary amine is basic (

).[1][2][3] While it does not compete as a nucleophile (being fully substituted), it can act as a proton trap.[2] Furthermore, the product will be a basic amine, necessitating a basic or neutral workup .

Critical Success Factors

-

Solvent Choice: DMF (N,N-Dimethylformamide) is the mandatory solvent for the activation step.[2][3] DCM can be used as a co-solvent after activation if the amine partner requires it, but the initial dissolution requires a polar aprotic medium.

-

Stoichiometry: The zwitterion is effectively "neutral" but contains a protonated amine.[3] You must use sufficient base (DIPEA/TEA) to maintain the nucleophilicity of your coupling partner (the amine).[2]

-

Order of Addition: "Break" the zwitterion first. Add the acid and base to the solvent and stir until clear before adding the coupling reagent.

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Rapid synthesis, parallel chemistry, and valuable amine partners.[1][2]

Reagents:

-

Acid: 1-(Oxan-4-yl)azetidine-3-carboxylic acid (1.0 equiv)[1][2]

-

Solvent: Anhydrous DMF (0.1 M concentration relative to Acid)

Step-by-Step Procedure:

-

Solubilization (The "Break" Step):

-

To a dried reaction vial equipped with a stir bar, add the Acid (1.0 equiv) and anhydrous DMF .

-

Critical Check: Stir at Room Temperature (RT) for 5-10 minutes. The suspension should turn into a clear homogeneous solution as the zwitterionic lattice is disrupted. If it remains cloudy, sonicate or gently warm to 30°C.[3]

-

-

Activation:

-

Coupling:

-

Workup (The "Trap" Avoidance):

-

Do NOT use 1N HCl. The product contains a basic azetidine nitrogen.[3] Acidic washes will extract your product into the aqueous waste.[3]

-

Dilute reaction mixture with EtOAc or DCM (depending on product solubility).[2][3]

-

Wash organic layer with sat.[3] NaHCO₃ (3x) to remove HOAt and unreacted acid.[2][3]

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scalable reactions (>1g), sterically hindered amines, or if epimerization of the amine partner is a concern.[1][2]

Reagents:

-

Acid: 1-(Oxan-4-yl)azetidine-3-carboxylic acid (1.0 equiv)[1][2]

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

Step-by-Step Procedure:

-

Setup:

-

Addition:

-

Reaction:

-

Workup:

Part 4: Visualization & Logic

Decision Matrix & Workflow

Caption: Workflow for selecting coupling conditions and avoiding workup pitfalls due to the basic azetidine nitrogen.

Part 5: Data Summary & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Zwitterion not fully dissolved. | Switch to pure DMF or DMSO. Sonicate before adding coupling reagent.[3] |

| Product in Aqueous Phase | Acidic workup used.[3] | Re-extract aqueous waste with DCM/Isopropanol (3:1) at pH 10.[2][3] |

| Guanidinylation | Excess HATU reacting with amine.[3] | Pre-activate acid with HATU for 5-10 mins before adding amine.[1][2][3] Reduce HATU to 1.05 eq. |

| Precipitate in Reaction | DIPEA salt formation. | This is normal. Ensure stirring is vigorous. |

Analytical Data Expectations

-

LCMS (ESI+): Expect a strong

peak.[1][2][3] The tertiary amine protonates easily.[3] -

1H NMR (DMSO-d6):

-

The azetidine protons often appear as multiplets around 3.0–4.0 ppm.[3]

-

The oxanyl (pyran) protons will show characteristic multiplets: ~3.8 ppm (ether protons) and ~1.5–1.8 ppm (methylene protons).[1][2]

-

Note: Broadening may occur due to ring flipping or slow rotation of the amide bond; heating the NMR tube to 350K often sharpens peaks.

-

Part 6: References

-

Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][9] Organic Process Research & Development, 20(2), 140-177.[1][2] [Link]

-

Patterson, A. W., et al. (2011).[2][3] Optimization of T3P for the synthesis of active pharmaceutical ingredients. Organic Process Research & Development. (General reference for T3P protocols).

-

Carpino, L. A. (1993).[2][3] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4] An efficient peptide coupling additive.[3][8] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] (Foundational HATU mechanism).[2][3][4] [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. growingscience.com [growingscience.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Application Note: Esterification Strategies for 1-(Oxan-4-yl)azetidine-3-carboxylic acid

This Application Note and Protocol guide details the esterification of 1-(Oxan-4-yl)azetidine-3-carboxylic acid . The guide focuses on overcoming the specific challenges posed by the zwitterionic nature of the starting material and the ring strain of the azetidine scaffold.

1. Introduction & Structural Analysis

-

Substrate: 1-(Oxan-4-yl)azetidine-3-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidine-3-carboxylic acid).[1]

-

Chemical Nature: This molecule is a non-proteinogenic amino acid.[1] It exists primarily as a zwitterion (inner salt) at neutral pH, with the tertiary azetidine nitrogen protonated (

) and the carboxylic acid deprotonated ( -

Key Challenges:

-

Solubility: The zwitterionic lattice energy makes the compound insoluble in most organic solvents (DCM, THF, Toluene), complicating standard coupling reactions.

-

Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attack, particularly under forcing acidic conditions or in the presence of strong nucleophiles.

-

Oxanyl Group Stability: The tetrahydropyran (oxane) ring is an ether and is generally stable to standard acid/base conditions, but acts as a steric bulk at the nitrogen.

-

2. Strategic Reagent Selection We present three distinct protocols based on the scale and downstream application.

| Method | Reagents | Mechanism | Pros | Cons |

| A. Acid-Catalyzed (Preferred) | In-situ generation of anhydrous HCl; Protonation of amine solubilizes zwitterion.[1] | Scalable, high yield, product isolated as stable HCl salt. | Requires handling of thionyl chloride; acidic conditions.[1] | |

| B. Base-Promoted Alkylation | Carboxylate alkylation via "Cesium Effect" in polar aprotic solvent.[1] | Mild, avoids strong acid, good for complex alcohols. | Requires removal of high-boiling solvents (DMF/DMSO); potential for N-quaternization (over-alkylation).[1] | |

| C. Carbodiimide Coupling | EDC / DMAP / Alcohol | Steglich Esterification.[1] | Neutral conditions; useful for acid-sensitive complex alcohols.[1] | Urea byproduct removal can be difficult; lower atom economy.[1] |

Protocol 1: Thionyl Chloride Mediated Esterification (Standard)

Best for: Synthesis of Methyl or Ethyl esters on gram-to-kilogram scale.[1]

Rationale: Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ.[1] The HCl protonates the azetidine nitrogen, breaking the zwitterionic interaction and solubilizing the compound. The carboxylate is then protonated and undergoes Fisher esterification.[1][2]

Reagents:

-

Substrate: 1-(Oxan-4-yl)azetidine-3-carboxylic acid (1.0 equiv)[1]

-

Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)

-

Activator: Thionyl Chloride (

) (3.0 - 5.0 equiv)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Place under an inert atmosphere (

or -

Solvent Preparation (Exothermic): Chill the anhydrous alcohol (e.g., MeOH) to 0°C in an ice bath.

-

Activator Addition: Add

dropwise to the cold alcohol over 10-15 minutes. Caution: This generates HCl gas and heat.[1] Stir for 30 minutes at 0°C to ensure formation of the HCl-alcohol solution. -

Substrate Addition: Add solid 1-(Oxan-4-yl)azetidine-3-carboxylic acid in one portion. The solid will dissolve as it converts to the hydrochloride salt.[1]

-

Reaction: Remove the ice bath. Heat the reaction to reflux (65°C for MeOH) and stir for 4–12 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution in vacuo to remove solvent and excess HCl.[1]

-

Co-evaporation: Add Toluene or DCM and re-evaporate (2x) to remove trace HCl and water.

-

-

Isolation: The product is obtained as the hydrochloride salt (white to off-white solid).[1] This salt is stable and often requires no further purification.[1]

-

Optional Free Base Generation: If the free base is required, dissolve the residue in minimal water, cool to 0°C, neutralize with saturated

(pH ~8), and extract immediately with DCM or EtOAc. Dry over

-

Protocol 2: Cesium Carbonate Promoted Alkylation (Mild)

Best for: Small scale (<100 mg), complex esters (e.g., Benzyl, t-Butyl), or acid-sensitive substrates.

Rationale:

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide: Methyl Iodide, Benzyl Bromide, or t-Butyl Bromoacetate (1.2 equiv)

-

Base:

(1.5 - 2.0 equiv)[1] -

Solvent: DMF (Dimethylformamide) or NMP (0.1 M)

Step-by-Step Procedure:

-

Dissolution: In a vial, suspend the zwitterionic substrate and

in anhydrous DMF. -

Activation: Stir at room temperature for 30 minutes. The mixture may remain a suspension.[1]

-

Alkylation: Add the Alkyl Halide dropwise.[1]

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Note: If reaction is sluggish (due to steric bulk of the oxanyl group), heat mildly to 40-50°C. Do not exceed 60°C to avoid quaternization of the azetidine nitrogen.[1]

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with Water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: The crude residue is usually the free amine ester.[1] Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) if necessary.

Visualization of Pathways

Caption: Decision tree for esterification showing the Acid-Catalyzed route (yielding HCl salt) vs. the Base-Promoted route (yielding free base).

Analytical Data Summary

| Feature | Starting Material (Acid) | Product (Methyl Ester) |

| LC-MS (ESI+) | ||

| 1H NMR (Key Shift) | No methyl singlet. | Sharp singlet |

| Solubility | Water, dilute acid. | MeOH, DCM, EtOAc (Free base). |

Troubleshooting & Critical Parameters

-

Ring Opening: The azetidine ring is stable to

reflux.[1] However, avoid using aqueous mineral acids (e.g., -

Racemization: The 1-(Oxan-4-yl)azetidine-3-carboxylic acid is achiral at the C3 position due to the plane of symmetry passing through the Nitrogen and C3, provided the oxane ring is attached at C4' (which is symmetric).[1] Therefore, racemization is not a concern for this specific substrate.

-

Moisture Sensitivity: Method A requires dry alcohol.[1] Water will consume

and prevent esterification, reverting the equilibrium to the acid.

References

-

General Azetidine Esterification: Mason, R. F., & Briner, P. H. (1986). Preparation of N-substituted azetidine 3-carboxylic acid derivatives. European Patent EP0169602A1.[1] Link

-

Cesium Carbonate Alkylation: Parrish, J. P., et al. (2000). Cesium carbonate promoted alkylation of carboxylic acids. Journal of Organic Chemistry, 65(26), 9265-9269. Link

-

Amino Acid Esterification (SOCl2 Method): Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See "Fischer Esterification"). Link

Sources

Application Notes & Protocols: Incorporating Oxetanyl-Azetidine Motifs into Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of non-natural amino acids and peptide bond isosteres is a cornerstone of modern medicinal chemistry, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the burgeoning class of peptidomimetics, those containing four-membered heterocyclic rings like oxetane and azetidine have garnered significant attention.[3][4][5][6] These small, polar, and conformationally constrained motifs can profoundly influence the physicochemical and pharmacological properties of peptides.[4][5][6] This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for incorporating oxetanyl and azetidinyl moieties into peptide structures. We will delve into the synthesis of key building blocks, their integration via solid-phase and solution-phase methodologies, and the subsequent impact on peptide structure and function.

Introduction: The Rationale for Oxetane and Azetidine Incorporation

Peptides are exquisite biological recognition molecules, but their therapeutic potential is often hampered by rapid degradation by proteases.[1] The introduction of unnatural amino acids is a proven strategy to enhance proteolytic stability and modulate bioactivity.[7][8]

Oxetanes , as bioisosteric replacements for carbonyl groups or gem-dimethyl functionalities, offer a unique combination of properties.[4][9][10] Their incorporation can lead to:

-

Improved Metabolic Stability: The oxetane ring is not susceptible to cleavage by proteases that target amide bonds.[11]

-

Enhanced Solubility: The polar nature of the ether oxygen can improve the aqueous solubility of peptides.[9]

-

Modulation of Conformation: The rigid four-membered ring introduces conformational constraints, which can lock the peptide into a bioactive conformation.

-

Altered Pharmacokinetics: Changes in polarity and metabolic stability can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Azetidines , as proline analogues, introduce distinct structural and functional perturbations.[3][12] Key advantages include:

-

Conformational Rigidity: The four-membered ring of azetidine-2-carboxylic acid is more constrained than the five-membered ring of proline, leading to different conformational preferences.[13][14]

-

Increased Proteolytic Resistance: The altered ring size can hinder recognition by proteases that cleave at proline residues.[15][16][17]

-

Turn Induction: Azetidine derivatives can act as potent turn-inducing elements, facilitating the synthesis of cyclic peptides.[15][16][17]

-

Late-Stage Functionalization: The azetidine nitrogen provides a handle for post-synthetic modification, allowing for the attachment of labels, tags, or other functional groups.[15][16][17]

The judicious placement of these motifs within a peptide sequence can therefore lead to peptidomimetics with superior drug-like properties.

Synthetic Strategies: Accessing Oxetanyl-Azetidine Modified Peptides

The incorporation of these non-canonical amino acids can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase techniques. The choice of strategy often depends on the complexity of the target peptide and the availability of the requisite building blocks.

Building Block Synthesis

The successful incorporation of oxetanyl and azetidinyl motifs is predicated on the efficient synthesis of appropriately protected amino acid derivatives.

A common approach involves the synthesis of dipeptide building blocks where an amide bond is replaced by a 3-aminooxetane unit.[18][19] A practical route involves the conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent N-protection (e.g., with Fmoc).[11][20]

Illustrative Workflow for Oxetane Dipeptide Building Block Synthesis:

Caption: Synthesis of Fmoc-protected oxetane dipeptide building blocks.

This method allows for the preparation of a variety of building blocks by varying the starting amino ester.[21]

Azetidine-2-carboxylic acid is a key building block that can be synthesized and resolved into its enantiomers.[13] An improved synthesis of N-benzhydryl-2-carbobenzyloxy azetidine serves as a crucial intermediate for producing L-azetidine-2-carboxylic acid.[13] For incorporation into peptides, it is typically protected with standard Fmoc or Boc protecting groups on the nitrogen atom. Other substituted azetidine amino acids can be prepared through multi-step synthetic sequences.[3][22]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for synthesizing peptides and is well-suited for incorporating oxetanyl and azetidinyl building blocks.[23] The general workflow remains the same, with the non-natural amino acid being introduced at the desired position in the sequence.[24][25]

General SPPS Workflow for Modified Peptides:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for SPPS with Oxetanyl-Azetidine Motifs:

-

Coupling Reagents: Standard coupling reagents such as HBTU, HATU, and DIC/HOBt are generally effective.[26][27] Optimization of coupling times and equivalents may be necessary, especially for sterically hindered building blocks.

-

Monitoring: The completion of the coupling reaction should be carefully monitored using methods like the Kaiser test or chloranil test.[27]

-

Stability: Azetidine-containing peptides are generally stable to the acidic conditions used for cleavage from the resin (e.g., TFA).[15][16][17]

Solution-Phase Synthesis

While SPPS is often preferred for its efficiency and ease of purification, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of shorter peptides or for fragments that are difficult to synthesize on a solid support.[28] The synthesis of oxetane-containing dipeptide building blocks is often performed in solution before their incorporation into longer chains via SPPS.[18]

Detailed Protocols

The following protocols provide a starting point for the incorporation of oxetanyl-azetidine motifs. Researchers should optimize these conditions based on their specific peptide sequence and building blocks.

Protocol 1: Solid-Phase Synthesis of an Oxetane-Modified Peptide

This protocol describes the manual synthesis of a model peptide incorporating an oxetane-containing dipeptide building block using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-protected oxetane dipeptide building block

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the reaction using the Kaiser test. If the test is positive, repeat the coupling.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Incorporation of the Oxetane Building Block: Follow the same coupling procedure as in step 3, using the Fmoc-protected oxetane dipeptide building block.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Solution-Phase Synthesis of an Azetidine-Containing Dipeptide

This protocol outlines the synthesis of a simple dipeptide containing azetidine-2-carboxylic acid.

Materials:

-

Boc-Ala-OH

-

H-Aze-OMe.HCl (Azetidine-2-carboxylic acid methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

HOBt

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Amine Salt Neutralization: Dissolve H-Aze-OMe.HCl in ethyl acetate and add 1.1 equivalents of TEA. Stir for 15 minutes.

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-Ala-OH, DCC (1.1 eq), and HOBt (1.1 eq) in ethyl acetate.

-

Add the neutralized azetidine solution to the activated alanine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel.

-

Characterization: Characterize the product by NMR and mass spectrometry.

Impact on Peptide Structure and Properties: A Summary

The introduction of oxetanyl and azetidinyl motifs can have a profound and often predictable impact on the properties of the resulting peptide.

| Property | Impact of Oxetane Incorporation | Impact of Azetidine Incorporation |

| Proteolytic Stability | Significantly increased due to replacement of the scissile amide bond.[11] | Increased, particularly if replacing a proline residue.[15][16][17] |

| Conformation | Induces a kink in α-helical structures, disrupting the hydrogen bonding network.[29] Can act as a β-turn inducer in linear peptides.[30] | More conformationally constrained than proline, can alter peptide backbone geometry.[13][14] Can promote turn formation, aiding in macrocyclization.[15][16][17] |

| Solubility | Generally improved due to the polar ether functionality.[9] | Can modulate solubility depending on the overall peptide sequence. |

| Bioactivity | Can either enhance or decrease bioactivity depending on the specific interactions of the motif with the target receptor. | Can significantly alter receptor binding and selectivity. |

Conclusion and Future Perspectives

The incorporation of oxetanyl and azetidinyl motifs represents a powerful strategy in peptidomimetic design. These small, conformationally constrained heterocycles offer a versatile toolkit for modulating the ADME properties and biological activity of peptides. The synthetic methodologies, particularly SPPS, are now well-established, allowing for the routine synthesis of peptides containing these non-natural amino acids.[18]

Future research in this area will likely focus on:

-

The development of novel and more complex oxetanyl and azetidinyl building blocks.

-

The systematic investigation of the structure-activity relationships of these modified peptides.

-

The application of these motifs in the design of cyclic peptides and other complex architectures.[15][16][17][31][32][33][34]

-

Exploring the potential of these motifs in other areas of drug discovery beyond peptides.[4][5][6]

By providing a deeper understanding of the synthetic nuances and the resulting structural and functional consequences, we empower researchers to harness the full potential of oxetane and azetidine chemistry in the development of next-generation peptide therapeutics.

References

-

Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. Available from: [Link]

-

Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. Available from: [Link]

-

Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]

-

Development of oxetane modified building blocks for peptide synthesis - SciSpace. Available from: [Link]

-

Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science Publishers. Available from: [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. Available from: [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available from: [Link]

-

Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed. Available from: [Link]

-

Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G. and Shipman, M. (2017) Solid-phase synthesis of oxetane modif - CORE. Available from: [Link]

-

Azetidine 2 carboxylic acid – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Azetidine-2-carboxylic acid - Wikipedia. Available from: [Link]

-

The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. Available from: [Link]

-

Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates - KTU ePubl. Available from: [Link]

-

A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed. Available from: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

-

Synthesis of complex cyclic peptide | Case Study - Concept Life Sciences. Available from: [Link]

-

The Synthesis of Cyclic Peptides - ResearchGate. Available from: [Link]

-

Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available from: [Link]

-

Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed. Available from: [Link]

-

Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. Available from: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. Available from: [Link]

-

What is Solid-phase Peptide Synthesis? - Powder Systems. Available from: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

-

Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. Available from: [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b... - ResearchGate. Available from: [Link]

-

Development of oxetane modified building blocks for peptide synthesis - PubMed. Available from: [Link]

-

Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Available from: [Link]

-

SPPS Resins Impact the PNA-Syntheses' Improvement - International Journal of Medical Sciences. Available from: [Link]

-

12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. Available from: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sussex.figshare.com [sussex.figshare.com]

- 18. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 20. scispace.com [scispace.com]

- 21. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]

- 23. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 24. peptide.com [peptide.com]

- 25. chemistry.du.ac.in [chemistry.du.ac.in]

- 26. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]

- 27. peptide.com [peptide.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]

- 32. researchgate.net [researchgate.net]

- 33. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

Solvent selection for reactions involving zwitterionic azetidine compounds

Application Note: Optimizing Solvent Systems for Zwitterionic Azetidine Scaffolds

Part 1: The Engineering Challenge

Working with zwitterionic azetidines (e.g., azetidine-2-carboxylic acid, azetidine-3-carboxylic acid, and their derivatives) presents a unique chemical engineering contradiction known as the Solubility-Stability Paradox .

-

High Lattice Energy: The zwitterionic nature (ammonium cation + carboxylate/sulfonate anion) creates strong intermolecular electrostatic forces, rendering these compounds insoluble in standard organic solvents (DCM, THF, Toluene).

-

High Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of strain energy. Solvents that typically dissolve zwitterions (water, methanol, primary amines) are often nucleophilic. Under thermal stress or acidic catalysis, these solvents attack the ring, leading to rapid ring-opening polymerization (ROP) or hydrolysis.

The Objective: Select a solvent system that disrupts the zwitterionic lattice without providing a nucleophilic pathway for ring relief.

Part 2: Solvent Class Analysis

The following table categorizes solvents based on their interaction with azetidine zwitterions. This data synthesizes dielectric constants (

Table 1: Solvent Compatibility Matrix

| Solvent Class | Examples | Solubilizing Power | Ring Stability Risk | Application Scope |

| Fluorinated Alcohols | HFIP , TFE | High | Low | Recommended. Excellent H-bond donors that solvate carboxylates but are weakly nucleophilic (bulky/fluorine withdraw). |

| Polar Aprotic | DMSO, DMF, NMP | High | Moderate | Good for nucleophilic substitutions on the ring. Hard to remove; DMSO can act as an oxidant or transfer agent at high |

| Polar Protic | Water, MeOH, EtOH | High | Critical | Avoid at high temperatures (>40°C). Promotes Cationic Ring Opening Polymerization (CROP). |

| Ethereal/Green | 2-MeTHF, CPME | Low | Low | Use as a co-solvent to precipitate the product or in biphasic systems. |

| Chlorinated | DCM, Chloroform | Negligible | Low | Only useful if the zwitterion is masked (e.g., esterified) or used in HFIP mixtures. |

Part 3: Strategic Solvent Selection (Decision Logic)

The following Graphviz diagram visualizes the decision-making process for solvent selection based on the intended chemical transformation.

Figure 1: Decision tree for solvent selection. Blue paths indicate ring preservation strategies; Red paths indicate ring-opening workflows.

Part 4: Detailed Protocols

Protocol A: The "Magic Solvent" Solubilization (HFIP Method)

Use Case: Peptide coupling or functionalization of insoluble zwitterionic azetidines.

Scientific Rationale:

Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor (

Reagents:

-

Zwitterionic Azetidine (e.g., Azetidine-3-carboxylic acid)

-

HFIP (99%+, anhydrous preferred)

-

DCM (Dichloromethane)

Procedure:

-

Initial Slurry: Suspend the zwitterion (1.0 equiv) in DCM (concentration 0.1 M). It will likely remain a solid suspension.

-

Titration: Add HFIP dropwise under vigorous stirring.

-

Observation: The suspension usually clears upon reaching 10–20% v/v HFIP concentration.

-

-

Reaction Setup: Add reagents (e.g., HATU, Amine) directly to this mixture.

-

Workup (Critical): HFIP forms strong H-bonds with products.

-

Step 4a: Quench with aqueous NaHCO₃.

-

Step 4b: Wash the organic layer 3x with water to remove HFIP (HFIP is water-miscible).

-

Step 4c: Dry over Na₂SO₄ and concentrate.

-

Warning: Do not heat HFIP/Azetidine mixtures >50°C in the presence of strong Lewis acids, as this may trigger Friedel-Crafts type ring openings if aromatics are present.

Protocol B: Controlled Ring Opening (Nucleophilic)

Use Case: Synthesizing acyclic amines or amino acids from the azetidine scaffold.

Scientific Rationale: To open the ring, we need a high dielectric constant to stabilize the zwitterionic transition state formed during the nucleophilic attack. However, we must avoid protic solvents that would compete with the intended nucleophile.

Reagents:

-

Nucleophile (e.g., Sodium Azide, Thiophenol)

-

Solvent: DMSO (Dimethyl sulfoxide) or Sulfolane

-

Catalyst: Lewis Acid (optional, e.g., BF₃·OEt₂)

Procedure:

-

Dissolution: Dissolve the azetidine in DMSO (0.5 M). Heating to 40°C may be required.

-

Nucleophile Addition: Add the nucleophile (1.2 – 1.5 equiv).

-

Activation:

-

Method A (Thermal): Heat to 80–100°C. Monitor by TLC/LCMS. Azetidines are thermally robust up to ~100°C in neutral DMSO but open rapidly with nucleophiles.

-

Method B (Acid Promoted): Cool to 0°C. Add Lewis Acid. Allow to warm to RT.

-

-

Quench: Pour reaction mixture into ice water.

-

Extraction: Extract the ring-opened product (usually less polar than the zwitterion) into EtOAc.

Part 5: Purification & Isolation Workflow

Isolating zwitterions is notoriously difficult due to their inability to extract into organic phases at neutral pH.

Figure 2: Purification workflow. Method B is preferred in industrial settings to avoid time-consuming lyophilization.

Protocol C: Desalting via Ion Exchange (Method A)

-

Resin Prep: Wash Dowex 50WX8 (H+ form) with water until eluent is neutral.

-

Loading: Dissolve crude zwitterion in minimum water; load onto column.

-

Washing: Flush with 5 column volumes of water (removes non-basic impurities/salts).

-

Elution: Elute with 1M NH₄OH or 1M Pyridine in water. The zwitterion is displaced by the base.

-

Isolation: Lyophilize the fractions. Do not use rotary evaporation with heat for prolonged periods if the compound is sensitive.

References

-

Cationic Ring-Opening Polymerization: Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1976.

-

HFIP Solvent Effects: Coudert, G., et al. "Hexafluoroisopropanol (HFIP) as a powerful solvent for the synthesis of peptides and zwitterionic scaffolds." Chemical Reviews, 2016. (Representative Review).

-

Azetidine Synthesis & Reactivity: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.

-

Solubility of Zwitterions: Black, S. N., et al. "Structure, Solubility, and Stability of Zwitterionic Cocrystals." Journal of Pharmaceutical Sciences, 2007.

-

Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.

Troubleshooting & Optimization

Technical Support Center: Handling & Optimization of Azetidine Carboxylic Acid Derivatives

Topic: Handling moisture sensitivity and ring-strain challenges in Azetidine-2-carboxylic acid (Aze) and Azetidine-3-carboxylic acid derivatives. Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Introduction: The "Strain-Hygroscopicity" Paradox

Azetidine carboxylic acids are high-value scaffolds in drug discovery, serving as conformationally constrained proline analogs (Aze-2) or unique linkers (Aze-3). However, they present a dual challenge:

-

Ring Strain (~26 kcal/mol): The 4-membered ring is highly susceptible to nucleophilic attack (hydrolysis) under acidic or basic conditions, leading to ring-opening.

-

Extreme Hygroscopicity: These derivatives often exist as zwitterions that avidly absorb atmospheric moisture, transforming free-flowing powders into intractable gums that complicate stoichiometry and yield.

This guide synthesizes field-proven protocols to navigate these stability and handling issues.

Part 1: Storage & Handling (The Basics)

Q: I received my shipment of N-Boc-Azetidine-2-carboxylic acid, but it looks like a sticky gum/oil instead of a solid. Is it degraded?

A: Not necessarily, but it is likely compromised by moisture. Azetidine derivatives are deliquescent. If the container seal was imperfect or if it was opened while cold, it likely absorbed water.

-

Immediate Action: Do not use "gummy" material for sensitive couplings; water will hydrolyze your activated ester, plummeting yields.

-

Recovery Protocol:

-

Dissolve the gum in a mixture of Acetonitrile:Water (1:1) .

-

Freeze and lyophilize (freeze-dry) overnight. This usually restores the fluffy, crystalline solid.

-

Alternatively, for larger scales: Dissolve in minimal DCM and precipitate by slow addition into vigorously stirring cold anhydrous diethyl ether or hexanes .

-

Q: What are the absolute critical storage conditions?

A:

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under Argon or Nitrogen .

-

Desiccation: Secondary containment with active desiccant (e.g., Drierite or silica gel packets) is mandatory.

-

Handling: Always allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Part 2: Reaction Optimization (Coupling & Synthesis)

Q: My peptide coupling yields are consistently low (<40%) with Azetidine-2-carboxylic acid. Standard HBTU/DIPEA protocols fail. Why?

A: The secondary amine in the azetidine ring is significantly less nucleophilic than proline due to pyramidalization of the nitrogen atom (caused by ring strain). Standard activation is often insufficient.

Recommended Protocol: The "Power Coupling" Method Switch to stronger coupling reagents and additives that stabilize the active ester.

| Component | Recommendation | Rationale |

| Coupling Reagent | HATU or COMU | Higher reactivity than HBTU/EDC is required to overcome the poor nucleophilicity of the azetidine nitrogen. |

| Additive | HOAt (1.0 eq) | Critical for suppressing racemization, which is accelerated by the high activation energy required. |

| Base | TMP (2,4,6-Trimethylpyridine) or NMM | Avoid strong bases if possible. If DIPEA is used, keep equivalents low (2.0 eq) to prevent base-catalyzed ring opening. |

| Solvent | DMF or NMP (Anhydrous) | DCM often fails to solubilize the zwitterionic amino acid sufficiently. |

Q: How do I prevent racemization during coupling?

A: Azetidine-2-carboxylic acid is highly prone to racemization because the

-

Pre-activation: Do not pre-activate the acid component for more than 2-3 minutes.

-

Order of Addition: Add the base last and cool the reaction to 0°C during the addition.

-

Base Selection: Use Collidine (TMP) instead of DIPEA/TEA. Collidine is non-nucleophilic and weaker, sufficient to deprotonate the carboxylate without stripping the

-proton.

Part 3: Work-up & Purification (The Danger Zone)

Q: I see a new impurity by LCMS after acidic workup (M+18). What happened?

A: You likely triggered acid-catalyzed ring opening hydrolysis . While Azetidine is stable at neutral pH, strong acids (pH < 2) or heating in aqueous acid can cleave the ring, generating 2,4-diaminobutyric acid derivatives (linear chain).

Safe Workup Protocol:

-

Avoid 1M HCl: Do not use strong mineral acids for washes.

-

Use Citric Acid: Wash organic layers with 5% Citric Acid (pH ~3-4) or 0.5M KHSO₄ at 0°C .

-

Speed is Key: Minimize contact time with the aqueous phase. Separate layers immediately.

-

Drying: Dry organic layers over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the derivative is extremely sensitive.

Q: Can I use heat to dissolve the compound for purification?

A: No. Heating azetidine derivatives in protic solvents (methanol, water) promotes:

-

Dimerization/Oligomerization: Ring-opening polymerization.

-

Hydrolysis: Conversion to the hydroxy-amino acid.

-

Troubleshooting: If the compound is insoluble, use DMSO or HFIP (Hexafluoroisopropanol) for loading onto reverse-phase columns.

Part 4: Visual Troubleshooting Guides

Diagram 1: Handling & Storage Decision Tree

Use this workflow to determine if your starting material is viable.

Technical Support Center: Optimizing Reductive Amination for Oxanyl-Azetidine Conjugates

Welcome to the technical support center for the synthesis of oxanyl-azetidine derivatives via reductive amination. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. The conjugation of oxetane and azetidine moieties is of significant interest in medicinal chemistry, as these strained rings can impart desirable physicochemical properties to drug candidates.[1][2] However, their unique structural features also present distinct challenges in synthesis.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanism, offering causal explanations for common failures and data-driven strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is failing completely. I'm only recovering my starting materials. What's the most common reason for this?

A1: The most frequent cause of complete reaction failure is an issue with imine or iminium ion formation, which is the necessary first step before reduction can occur.[3][4] This is almost always linked to pH. The condensation of the carbonyl (on the oxetane) and the amine (azetidine) is catalyzed by mild acid. If the medium is too neutral or basic, the reaction is sluggish. If it's too acidic, the azetidine amine is fully protonated, rendering it non-nucleophilic and halting the reaction.[5] Another possibility is an inactive reducing agent.

Q2: I'm seeing significant formation of an alcohol byproduct corresponding to my starting oxetanyl ketone/aldehyde. Why is this happening and how can I prevent it?

A2: This indicates that your reducing agent is reducing the starting carbonyl compound faster than, or in competition with, the iminium ion intermediate.[5][6] This is a classic selectivity problem. The likely culprit is the choice of a reducing agent that is too powerful and not selective for the protonated imine, such as sodium borohydride (NaBH₄), especially under strongly acidic conditions.[5][7] Switching to a more selective, hindered hydride donor is the standard solution.

Q3: What is the optimal pH for a one-pot reductive amination involving an azetidine?

A3: The optimal pH is a delicate balance. For the crucial imine formation step, a mildly acidic pH of 4-6 is generally recommended.[5][8] However, the subsequent reduction of the iminium ion is often more efficient at a slightly higher pH (6-7). When using a pH-sensitive and selective reducing agent like sodium cyanoborohydride (NaBH₃CN), maintaining the pH around 6 often provides the best compromise for both steps in a one-pot procedure.[8][9]

Q4: Can I pre-form the imine before adding the reducing agent? Is this advantageous?

A4: Yes, a two-step or "indirect" approach where the imine is formed first is a highly effective strategy, particularly when facing issues with competing carbonyl reduction.[10][11] This method allows you to use a less selective (and often cheaper/less toxic) reducing agent like NaBH₄. By allowing the imine to form completely before introducing the reductant, you ensure the primary substrate for reduction is the desired intermediate.[5][12] Dehydrating agents, such as molecular sieves or Ti(O-iPr)₄, can be used to drive the imine formation to completion.[13]

Reductive Amination Workflow & Mechanism

The reaction proceeds through a two-stage mechanism: (1) Nucleophilic attack of the azetidine nitrogen on the oxetane carbonyl to form a carbinolamine, which then dehydrates to an iminium ion intermediate. (2) Hydride reduction of the C=N double bond of the iminium ion to yield the final amine product.[14]

Caption: Generalized workflow for oxanyl-azetidine synthesis.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low or No Product Yield

Low conversion is a frustrating but common issue. Systematically diagnosing the cause is key to resolving it.

-

Sub-optimal pH:

-

Diagnosis: The reaction pH was not controlled or measured. Azetidines, as secondary amines, form iminium ions which are readily reduced.[3] However, the initial condensation requires careful pH management.

-

Solution: Introduce a mild acid catalyst. Acetic acid is a common choice. Buffer the reaction to maintain a pH between 5 and 7. For sensitive substrates, perform the reaction in two steps: first, form the imine using a dehydrating agent (e.g., MgSO₄, molecular sieves), monitor by TLC/LCMS, and then add the reducing agent.[7]

-

-

Ineffective Reducing Agent:

-

Diagnosis: The reducing agent may have degraded due to improper storage or be inherently too weak for your specific iminium ion.

-

Solution: Use a freshly opened bottle of the reducing agent. If using a milder agent like NaBH₃CN, consider switching to the more reactive Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for less reactive ketones and weakly basic amines.[10]

-

-

Steric Hindrance:

-

Diagnosis: The oxetane or azetidine ring may be substituted in a way that sterically hinders the initial nucleophilic attack or the subsequent hydride delivery.

-

Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress carefully to avoid decomposition. In severe cases, a different synthetic route may be necessary.

-

This protocol helps validate your sodium borohydride-type reagent before committing to a lengthy synthesis.

-

Dissolve a small amount of a simple ketone (e.g., acetone or cyclohexanone) in methanol in a test tube.

-

Spot the starting ketone on a TLC plate.

-

Add a small scoop of the sodium borohydride reagent to be tested. Stir for 15 minutes at room temperature.

-

Spot the reaction mixture on the same TLC plate.

-

Visualize the plate. Complete consumption of the starting ketone and the appearance of a new, more polar spot for the corresponding alcohol confirms the reagent's activity.[6]

Problem 2: Multiple Side Products Observed

The formation of impurities complicates purification and reduces yield. Identifying the side products is the first step to mitigation.

-

Over-Alkylation:

-

Diagnosis: If starting with a primary azetidine, the secondary amine product can react again with the oxetane carbonyl, leading to a tertiary amine byproduct.[15]

-

Solution: Use a stoichiometric excess (1.5-2.0 eq.) of the azetidine amine relative to the carbonyl compound to favor the formation of the desired secondary amine. Alternatively, slowly add the carbonyl compound to the reaction mixture containing the amine and reducing agent.

-

-

Carbonyl Reduction:

-

Diagnosis: As discussed in the FAQs, formation of an alcohol from the starting carbonyl is due to a lack of selectivity in the reducing agent.[5]

-

Solution: Switch to a more selective reducing agent. The table below compares common choices.

-

| Reducing Agent | Formula | Key Advantages | Optimal pH | Common Solvents | Disadvantages |

| Sodium Borohydride | NaBH₄ | Inexpensive, good for two-step protocols.[7] | 8-10 | Protic (MeOH, EtOH) | Poorly selective; reduces aldehydes/ketones.[5] |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls.[9] | 6-7 | MeOH, THF, DCE | Toxic cyanide byproduct; less reactive.[8][9] |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective, more reactive than NaBH₃CN, non-toxic byproducts.[10] | 4-5 | Aprotic (DCE, THF, DCM) | Moisture sensitive; can be acidic. |

| Hydrogenation | H₂/Catalyst (Pd/C) | "Green" option, high yielding.[9] | N/A | EtOH, EtOAc | Requires specialized equipment; catalyst can be incompatible with some functional groups.[16] |

Problem 3: Difficulty in Product Isolation and Purification

Azetidine-containing products are often polar and can be challenging to separate from polar starting materials or byproducts.[17]

-

Incomplete Reaction:

-

Diagnosis: The crude product contains a mixture of the starting amine, starting carbonyl, and the desired product, which have similar polarities.[12]

-

Solution: Before attempting purification, ensure the reaction has gone to completion. Drive the reaction forward by adding a slight excess of the limiting reagent or extending the reaction time. Monitor closely by TLC or LC-MS.

-

-

Emulsion during Workup:

-

Diagnosis: The basic amine product can act as a surfactant during aqueous workup, leading to persistent emulsions.

-

Solution: Use a saturated NaCl (brine) solution for the final wash to break emulsions. If the product is sufficiently non-polar, consider a filtration-first approach: quench the reaction, dilute with a non-polar solvent like ethyl acetate, filter through a pad of Celite® to remove borate salts, and then concentrate the filtrate.

-

-

Poor Separation on Silica Gel:

-

Diagnosis: The polar amine product streaks or co-elutes with starting materials on standard silica gel.[17]

-

Solution: For basic amines, add a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent system to deactivate the acidic silica surface and improve peak shape. For very polar compounds, consider reverse-phase chromatography or ion-exchange chromatography.

-

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common reductive amination issues.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 14. youtube.com [youtube.com]

- 15. jocpr.com [jocpr.com]

- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

H-NMR and C-NMR Spectral Interpretation of 1-(Oxan-4-yl)azetidine-3-carboxylic Acid

Executive Summary & Application Context

1-(Oxan-4-yl)azetidine-3-carboxylic acid (CAS: 1203677-87-3) is a critical zwitterionic building block in modern medicinal chemistry, particularly in the synthesis of GLP-1 agonists and kinase inhibitors. Its structure combines a strained four-membered azetidine ring with a six-membered tetrahydropyran (oxane) ring.

The Analytical Challenge: Researchers often struggle to distinguish the overlapping multiplets of the azetidine ring from the oxane chair conformation, particularly in the 3.0–4.0 ppm region. Furthermore, the zwitterionic nature of the carboxylic acid creates significant solvent-dependent shift variations.

This guide provides a definitive interpretation framework, comparing the target molecule against its precursor (Azetidine-3-carboxylic acid) to establish a self-validating assignment protocol.

Experimental Protocol: Sample Preparation

Standardizing the environment is critical for zwitterionic species.

Reagents & Equipment[1][2][3]

-

Solvent A (Standard): DMSO-d

(99.9% D) + 0.03% TMS. Best for observing exchangeable protons (COOH). -

Solvent B (Physiological Mimic): D

O (99.9% D). Best for resolving aliphatic overlap; COOH proton is exchanged/invisible. -

Instrument: 400 MHz or higher (600 MHz recommended for resolving azetidine puckering).

Preparation Workflow

-

Massing: Weigh 10–15 mg of the solid analyte.

-

Dissolution: Add 0.6 mL of Solvent A.

-

Note: If solubility is poor in DMSO due to zwitterionic salt formation, add 1 eq. of DCl or NaOD to break the zwitterion, though this shifts peaks significantly.

-

-

Equilibration: Sonicate for 60 seconds to ensure homogeneity.

-

Acquisition:

-

1H-NMR: 16 scans, 30° pulse angle, d1 = 1.0s.

-

13C-NMR: 1024 scans minimum (quaternary carbons are slow to relax).

-

H-NMR Spectral Interpretation (DMSO-d )

Structural Segmentation

The spectrum is divided into three distinct zones. The integration ratio should be 1:1:4:4:4 (excluding solvent/water).

Zone 1: The Exchangeable Region (>10 ppm)

-

Signal: Broad singlet,

10.0–13.0 ppm. -

Assignment: Carboxylic Acid (-COOH ).

-

Diagnostic: This peak disappears upon D

O shake. If the molecule is a zwitterion (inner salt), this proton may be extremely broad or invisible even in DMSO.

Zone 2: The Hetero-Aliphatic Region (2.8 – 4.0 ppm)

This is the most complex region containing the azetidine ring and the ether protons.

| Shift ( | Mult. | Int.[1][2] | Assignment | Structural Insight |

| 3.80 – 3.95 | dt/ddd | 2H | Oxane 2,6-H | Deshielded by Oxygen. Equatorial protons in the chair conformation. |

| 3.40 – 3.60 | m | 4H | Azetidine 2,4-H | The |

| 3.15 – 3.30 | m | 1H | Azetidine 3-H | The methine proton |

| 3.10 – 3.25 | td | 2H | Oxane 2,6-H | Axial protons are shielded relative to equatorial counterparts ( |

Zone 3: The Upfield Aliphatic Region (1.0 – 2.5 ppm)

-

2.20 – 2.40 ppm (m, 1H): Oxane 4-H.

-

Crucial Check: This is the "Linker" proton. It must show connectivity to the azetidine nitrogen in HMBC.

-

-

1.60 – 1.75 ppm (m, 2H): Oxane 3,5-H

-

1.25 – 1.45 ppm (m, 2H): Oxane 3,5-H

C-NMR Spectral Interpretation

The Carbon-13 spectrum provides the definitive skeleton confirmation.

| Shift ( | Type | Assignment | Reasoning |

| 172.0 – 175.0 | C=O | -C OOH | Characteristic carbonyl region. Shifts upfield if deprotonated (carboxylate). |

| 65.0 – 67.0 | CH | Oxane C-2/6 | Deshielded by ether oxygen. |

| 58.0 – 60.0 | CH | Oxane C-4 | The N-substituted carbon. Key indicator of successful alkylation. |

| 55.0 – 57.0 | CH | Azetidine C-2/4 | Strained ring carbons adjacent to Nitrogen. |

| 32.0 – 34.0 | CH | Azetidine C-3 | |

| 28.0 – 30.0 | CH | Oxane C-3/5 | Most shielded carbons in the oxane ring. |

Comparative Guide: Product vs. Precursor

How to prove the reaction worked.

This section objectively compares the starting material (Azetidine-3-carboxylic acid ) with the product (1-(Oxan-4-yl)... ) to demonstrate the "Performance" of the synthesis.

Table 1: Diagnostic Shift Differences (DMSO-d )

| Feature | Precursor: Azetidine-3-COOH | Product: 1-(Oxan-4-yl)azetidine-3-COOH | Interpretation |

| N-H Signal | Broad singlet ~8.5–9.5 ppm | Absent | Confirmation of N-alkylation. |

| Azetidine | Tertiary amines are more shielded than secondary ammonium salts. | ||

| Oxane Signals | Absent | Distinct multiplets at 3.9, 3.2, 1.7, 1.3 | Confirmation of oxane ring incorporation. |

| Solubility | Low in organic solvents | Improved in slightly polar organics | Lipophilicity change due to oxane ring. |

Logic & Visualization

Diagram 1: Assignment Decision Tree

This workflow guides the researcher through the assignment process, preventing confusion between the two heterocyclic rings.

Caption: Step-by-step logic for distinguishing azetidine ring protons from oxane ring protons based on multiplicity and coupling constants.

Diagram 2: Structural Connectivity Proof (HMBC)

The most critical experiment to validate the structure is the HMBC (Heteronuclear Multiple Bond Correlation) . This diagram illustrates the specific correlations required to prove the N-C bond formation.

Caption: Key HMBC correlations. The cross-peaks between the Oxane 4-H and Azetidine carbons definitively prove the N-alkylation.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Search for Azetidine derivatives).

-

PubChem. (n.d.). Compound Summary: 1-(Tetrahydro-2H-pyran-4-yl)azetidine-3-carboxylic acid.

Sources

The Oxan-4-yl Moiety: A Scaffold Under Scrutiny - A Comparative Guide to its Bioisosteric Replacement in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The oxan-4-yl (tetrahydropyran-4-yl) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including good aqueous solubility and metabolic stability. However, the relentless pursuit of optimized drug candidates necessitates a critical evaluation of every molecular component. This guide provides an in-depth bioisosteric analysis of the oxan-4-yl group, offering a comparative look at viable replacements and the strategic considerations that underpin their selection. By examining key experimental data and detailed methodologies, we aim to equip researchers with the knowledge to rationally modulate this common heterocyclic motif for enhanced therapeutic outcomes.

The Enduring Appeal and Latent Challenges of the Oxan-4-yl Group

The prevalence of the oxan-4-yl moiety in drug candidates and approved medicines is a testament to its utility. Its oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement and improved solubility compared to its carbocyclic counterpart, cyclohexane. Furthermore, its saturated, three-dimensional nature can provide advantageous exit vectors for substituents, enabling exploration of chemical space.

However, the oxan-4-yl group is not without its liabilities. Depending on the molecular context, it can be susceptible to metabolic oxidation. Moreover, its inherent properties may not always be optimal for achieving the desired balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Bioisosteric replacement offers a powerful strategy to address these limitations, fine-tuning the molecule's properties while preserving or enhancing its biological activity.

A Comparative Analysis of Oxan-4-yl Bioisosteres

The selection of a suitable bioisostere for the oxan-4-yl group is a multifactorial decision, driven by the specific challenges of a drug discovery program. Here, we compare several key alternatives, highlighting their impact on critical physicochemical and pharmacological parameters.

Saturated Heterocyclic Bioisosteres: Fine-Tuning Polarity and Basicity

Smaller ring systems such as oxetanes and azetidines have gained prominence as bioisosteres for larger saturated heterocycles. Their introduction can significantly impact polarity, lipophilicity, and metabolic stability.

-

Oxetanes: These four-membered oxygen-containing rings are valued for their ability to increase polarity and aqueous solubility while often improving metabolic stability. The oxetane ring is more polar and less lipophilic than the oxane ring, which can be advantageous for improving the overall ADME profile of a compound.

-

Azetidines: The nitrogen-containing analogue of oxetane, azetidine, introduces a basic center, which can be leveraged for salt formation to further enhance solubility or to introduce key interactions with the biological target. However, the introduction of basicity needs to be carefully managed to avoid potential off-target effects.

-

Thietanes: The sulfur-containing thietane ring offers a unique set of properties. The sulfur atom is less electronegative than oxygen, resulting in a less polar ring. However, the sulfur can be oxidized to the corresponding sulfoxide and sulfone, which dramatically increases polarity and hydrogen bonding capacity. This "three-in-one" nature of the thietane ring provides a versatile tool for modulating physicochemical properties.

Carbocyclic and gem-Difluorinated Bioisosteres: Modulating Lipophilicity and Metabolic Stability

In instances where reducing polarity or enhancing metabolic stability at a specific position is desired, carbocyclic and fluorinated analogues present compelling options.

-

Cyclohexyl: The direct carbocyclic analogue of the oxan-4-yl group, the cyclohexyl ring, is significantly more lipophilic. This can be advantageous for increasing membrane permeability and accessing lipophilic binding pockets. However, it often comes at the cost of reduced aqueous solubility.

-

gem-Difluorinated Oxanes: The introduction of a gem-dinal C-F bond into the oxane ring offers a subtle yet powerful modification. This substitution can increase the metabolic stability of the ring by blocking potential sites of oxidation. While it can lead to a modest increase in lipophilicity, the overall impact on polarity is often less pronounced than a switch to a carbocyclic ring.

The following table summarizes the key physicochemical properties of the oxan-4-yl group and its bioisosteres.

| Bioisostere | Key Physicochemical Changes | Potential Advantages | Potential Disadvantages |

| Oxan-4-yl (Parent) | Baseline | Good balance of solubility and lipophilicity | Potential for metabolic oxidation |

| Oxetan-3-yl | Increased polarity, reduced lipophilicity | Improved aqueous solubility, potential for improved metabolic stability | May alter conformation and binding |

| Azetidin-3-yl | Increased polarity, introduces basicity | Enhanced solubility via salt formation, potential for new H-bond interactions | Potential for off-target effects due to basicity |

| Thietan-3-yl | Reduced polarity (sulfide), increased polarity (sulfoxide/sulfone) | Tunable polarity, potential for improved metabolic stability | Potential for complex metabolism of the sulfur atom |

| Cyclohexyl | Increased lipophilicity | Increased membrane permeability, access to lipophilic pockets | Reduced aqueous solubility |

| gem-Difluoro-oxan-4-yl | Increased metabolic stability, modest increase in lipophilicity | Blocks metabolic oxidation, maintains overall scaffold | Can be synthetically challenging |

Case Study: Bioisosteric Replacement of the Oxan-4-yl Group in p38α MAPK Inhibitors

A compelling example of the strategic application of oxan-4-yl bioisosterism can be found in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors. In a series of potent inhibitors, the parent compound contained an oxan-4-yl moiety. To explore the structure-activity relationship (SAR) and optimize the drug-like properties, a series of analogues were synthesized where the oxan-4-yl group was replaced with gem-difluorinated oxane and cyclohexane rings.

The introduction of the gem-difluoro substitution led to a 1.5-fold improvement in metabolic stability (measured as intrinsic clearance) for some derivatives, while the potency against p38α MAPK remained in the nanomolar range. This case study highlights how a subtle bioisosteric modification can lead to a significant improvement in a key ADME parameter without sacrificing biological activity.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of oxan-4-yl bioisosteres.

Synthesis of a Representative Bioisostere: 3-(Aryloxymethyl)oxetan-3-ylamine

This protocol outlines a general method for the synthesis of 3-amino-3-substituted oxetanes, which can serve as bioisosteres for 4-substituted oxanes.

DOT Diagram of the Synthetic Workflow:

Caption: Synthetic scheme for 3-(aryloxymethyl)oxetan-3-ylamine.

Step-by-Step Protocol:

-

Cyclization: 2,2-Bis(bromomethyl)propane-1,3-diol is cyclized in the presence of sodium ethoxide at room temperature to yield (3-(bromomethyl)oxetan-3-yl)methanol.

-

Etherification: The resulting alcohol is treated with a substituted phenol to afford (3-(aryloxymethyl)oxetan-3-yl)methanol.

-

Oxidation: The primary alcohol is then oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous sodium hydroxide and dioxane.

-

Curtius Rearrangement: The carboxylic acid is converted to the final amine product via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol to form the N-Cbz protected intermediate, followed by hydrogenolysis.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

DOT Diagram of the Microsomal Stability Assay Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add the test compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

DOT Diagram of the Kinetic Solubility Assay Workflow:

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

-